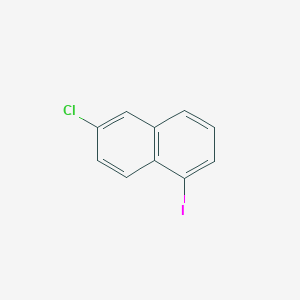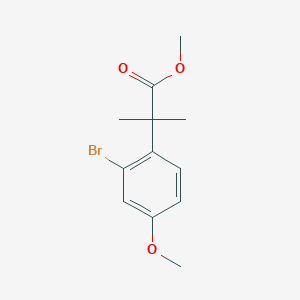
5-Quinoxalinol, 2,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenylquinoxalin-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C20H14N2O It is a derivative of quinoxaline, characterized by the presence of two phenyl groups at positions 2 and 3, and a hydroxyl group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenylquinoxalin-5-ol typically involves the condensation of benzil with o-phenylenediamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 2,3-diphenylquinoxalin-5-ol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diphenylquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group in quinoxaline derivatives can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoxaline-5,8-dione derivatives.
Reduction: 2,3-diphenylquinoxalin-5-amine.
Substitution: Various substituted quinoxaline derivatives depending on the reagent used.
Applications De Recherche Scientifique
2,3-Diphenylquinoxalin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and optoelectronic materials.
Mécanisme D'action
The mechanism of action of 2,3-diphenylquinoxalin-5-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to modulation of biological processes.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
2,3-Diphenylquinoxalin-5-ol can be compared with other quinoxaline derivatives:
2,3-Diphenylquinoxaline: Lacks the hydroxyl group at position 5, which may affect its biological activity and chemical reactivity.
2,3-Diphenylbenzo[g]quinoxaline: Contains an additional fused benzene ring, which can alter its electronic properties and applications.
Conclusion
2,3-Diphenylquinoxalin-5-ol is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
102554-55-2 |
|---|---|
Formule moléculaire |
C20H14N2O |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2,3-diphenylquinoxalin-5-ol |
InChI |
InChI=1S/C20H14N2O/c23-17-13-7-12-16-20(17)22-19(15-10-5-2-6-11-15)18(21-16)14-8-3-1-4-9-14/h1-13,23H |
Clé InChI |
GPSSFUQWADPKPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)O)N=C2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate](/img/structure/B11836622.png)
![tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11836623.png)

![2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole](/img/structure/B11836640.png)



![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)


![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)
![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)
![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)
